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High-Sensitivity Viral RNA Detection Using SYBR
Green I-Based One-Step RT-gPCR

Introduction

Real-time reverse transcription quantitative PCR (RT-gPCR) is a cornerstone of molecular
diagnostics for the detection and quantification of viral RNA. Among the various detection
chemistries, SYBR Green | offers a cost-effective, simple, and highly sensitive method for this
purpose. SYBR Green | is an intercalating dye that exhibits a significant increase in
fluorescence upon binding to double-stranded DNA (dsDNA). This property allows for the real-
time monitoring of the accumulation of PCR products. The one-step RT-gPCR format, which
combines reverse transcription and gPCR in a single tube, is particularly advantageous for viral
RNA detection as it simplifies the workflow and reduces the risk of contamination.[1][2]

Mechanism of Detection

The detection principle of SYBR Green I-based RT-gPCR is straightforward. The process
begins with the reverse transcription of the viral RNA template into complementary DNA
(cDNA). Subsequently, the cDNA is amplified through PCR. SYBR Green | dye, present in the
reaction mixture, intercalates into the newly synthesized dsDNA amplicons. This binding results
in a substantial increase in the fluorescence of the dye, which is measured at the end of each
PCR cycle. The fluorescence intensity is directly proportional to the amount of dsDNA present,
allowing for the quantification of the viral RNA in the original sample. A critical step following
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amplification is the melt curve analysis, which is essential to verify the specificity of the
amplified product, as SYBR Green | binds to any dsDNA, including non-specific products and
primer-dimers.[3][4]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7127634/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/143/347/qr0100bul.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodolog

ical & Application
Check Availability & Pricing

Reverse Transcription

Viral RNA

Template

Reverse
Transcriptase

Synthesizes

Temy

late

qPCR Amplification

Taq Polymerase

dsDNA Amplicon

SYBR Green |

Fluorescence

Click to download full resolution via product page

Mechanism of SYBR Green I-based viral RNA detection.
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Quantitative Data Summary

The performance of SYBR Green I-based RT-qPCR assays for the detection of various RNA
viruses is summarized in the table below. The data highlights the high sensitivity and efficiency
of this method.

Limit of e L
. Target . Amplification
Virus . Detection o Reference(s)
GenelRegion Efficiency
(LOD)
50
SARS-CoV-2 ORF1b-nsp14 , _ 99.77% [5]
copies/reaction
250
SARS-CoV-2 N gene ) ) 102.56% [5]
copies/reaction
1.17x 103
Bovine ) TCIDso or 103 N
] Nucleocapsid (N) ] Not specified [3]
Coronavirus plasmid

copies/reaction

_ _ 100 RNA -
Ross River Virus  E2 gene ) ] Not specified [6]
copies/reaction
Watermelon _ 5.6 x 103 DNA
) ) Nucleocapsid (N) ) ) 91.9% [7]
silver mottle virus copies/reaction
Porcine

reproductive and N N N
) Not specified Not specified Not specified [8]
respiratory

syndrome virus

Comparable to ]
o Identical to
West Nile Virus Envelope (env) TagMan assay 9]

TagMan assay
(0.1 PEU/mI)

8.8 TCIDso/mL

(average); 16.3
Nervous - -~
o Not specified genome Not specified [10]
Necrosis Virus ]
copies/mL

(purified virus)
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Experimental Protocols
One-Step SYBR Green | RT-gPCR Protocol

This generalized protocol outlines the key steps for the detection of viral RNA using a one-step
SYBR Green | RT-qPCR assay. It is recommended to use a commercial one-step RT-qPCR kit
and follow the manufacturer's instructions, as component concentrations may vary.

1. Reagent Preparation (on ice):

e Thaw all components of the one-step RT-gPCR kit (e.g., 2x One-Step SYBR Green Mix,
Enzyme Mix), primers, and RNA template on ice.

o Gently vortex and briefly centrifuge the components to collect the contents at the bottom of
the tube. Keep the SYBR Green Mix protected from light.

e Prepare a master mix by combining the 2x One-Step SYBR Green Mix, forward primer,
reverse primer, enzyme mix, and nuclease-free water. The volume of each component
should be calculated based on the number of reactions plus a 10% excess to account for
pipetting errors.

2. Reaction Setup:
 Aliquot the master mix into individual PCR tubes or wells of a PCR plate.

» Add the template RNA to each reaction tube/well. For negative controls, add nuclease-free
water instead of the template.

o Seal the tubes or plate, briefly centrifuge to collect the contents, and place them in the real-
time PCR instrument.

Example Reaction Setup (20 pL total volume):
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Component Volume (pL) Final Concentration
2x One-Step SYBR Green Mix 10 1x

Forward Primer (10 uM) 0.4-0.8 200 - 400 nM

Reverse Primer (10 uM) 0.4-0.8 200 - 400 nM
One-Step Enzyme Mix 1 1x

Template RNA (1 pg - 1 ug) X Variable
Nuclease-free H20 to 20 -

3. Real-Time PCR Cycling and Data Acquisition:

o Program the real-time PCR instrument with the appropriate cycling conditions. These may

need to be optimized for specific primers and targets.

Typical Cycling Protocol:

Temperature .
Stage Step Time Cycles
(°C)
1. Reverse .
o - 50 3-10 min 1
Transcription
2. Pre-
) - 95 5 min 1
denaturation
3. PCR
o Denaturation 95 10 - 15 sec 40-45
Amplification
Annealing/Exten
] 30 - 60 sec
sion
4. Melt Curve Stepwise
_ - 60 - 95 _ 1
Analysis increase

4. Data Analysis:
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e Analyze the amplification curves and determine the quantification cycle (Cq) values for each
sample.

o Examine the melt curve to verify the specificity of the amplified product. A single, sharp peak
at the expected melting temperature (Tm) indicates a specific product. The presence of
multiple peaks suggests non-specific amplification or primer-dimers.
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One-Step SYBR Green | RT-gPCR workflow.
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Specificity Verification with Melt Curve Analysis

A key disadvantage of SYBR Green | is its ability to bind to any dsDNA, which can lead to the
detection of non-specific products.[3] Therefore, a melt curve analysis is a mandatory step to
ensure the specificity of the assay. After the PCR cycles are complete, the temperature is
gradually increased, and the fluorescence is continuously measured. As the dsDNA denatures
(melts) into single strands, the SYBR Green | is released, causing a sharp decrease in
fluorescence. The temperature at which this occurs is the melting temperature (Tm), which is
characteristic of the amplicon's length and GC content. A single peak in the melt curve
indicates a single, specific PCR product.

Possible Outcomes Interpretation

Multiple Peaks or Non-specific Amplification
Unexpected Tm (e.g., Primer-Dimers)

Melt Curve

Analysis

Single, Sharp Peak Specific Amplification
at Expected Tm of Target
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Logic of specificity verification by melt curve analysis.

Conclusion

SYBR Green I-based one-step RT-gPCR is a powerful tool for the sensitive and rapid detection
of viral RNA. Its simple workflow and cost-effectiveness make it suitable for a wide range of
research and diagnostic applications.[6][11] However, careful primer design and mandatory
melt curve analysis are crucial to ensure the specificity and reliability of the results.[3][4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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